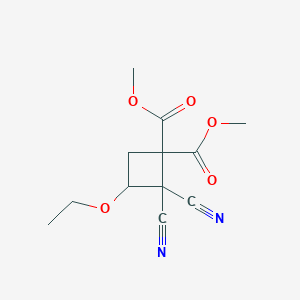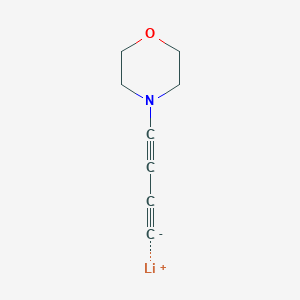![molecular formula C16H20N4O2 B14412129 N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea CAS No. 87653-39-2](/img/structure/B14412129.png)
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group. The phenyl group attached to the pyridazinone ring and the pentyl chain linked to the urea moiety contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea typically involves the reaction of 6-oxo-3-phenylpyridazine with a suitable pentylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce pyridazinone alcohols.
Scientific Research Applications
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, but it is believed that the pyridazinone ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propylurea
- N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea
Uniqueness
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is unique due to its specific structural features, such as the combination of the pyridazinone ring and the pentylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87653-39-2 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
5-(6-oxo-3-phenylpyridazin-1-yl)pentylurea |
InChI |
InChI=1S/C16H20N4O2/c17-16(22)18-11-5-2-6-12-20-15(21)10-9-14(19-20)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H3,17,18,22) |
InChI Key |
FVLLXLRRPGSGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


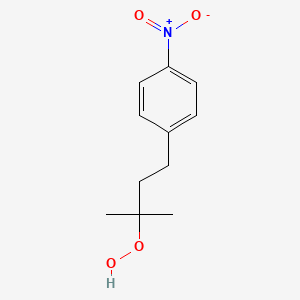
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
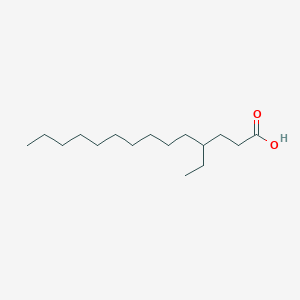
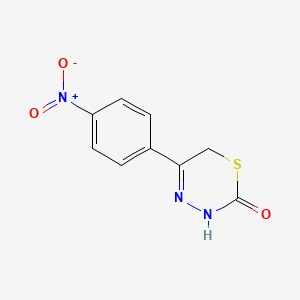
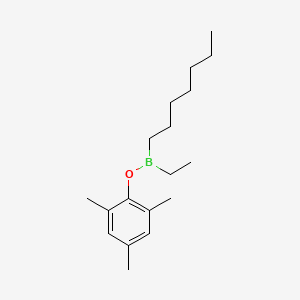
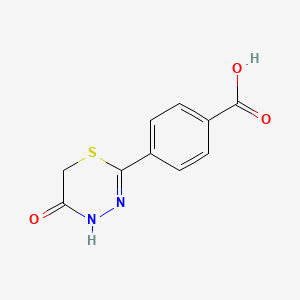
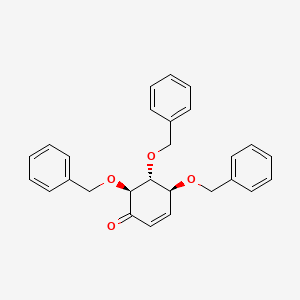
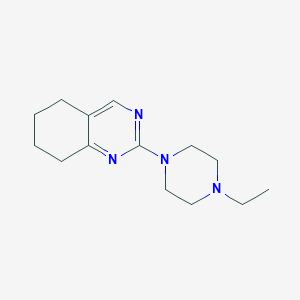
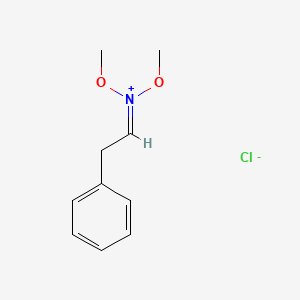
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)

